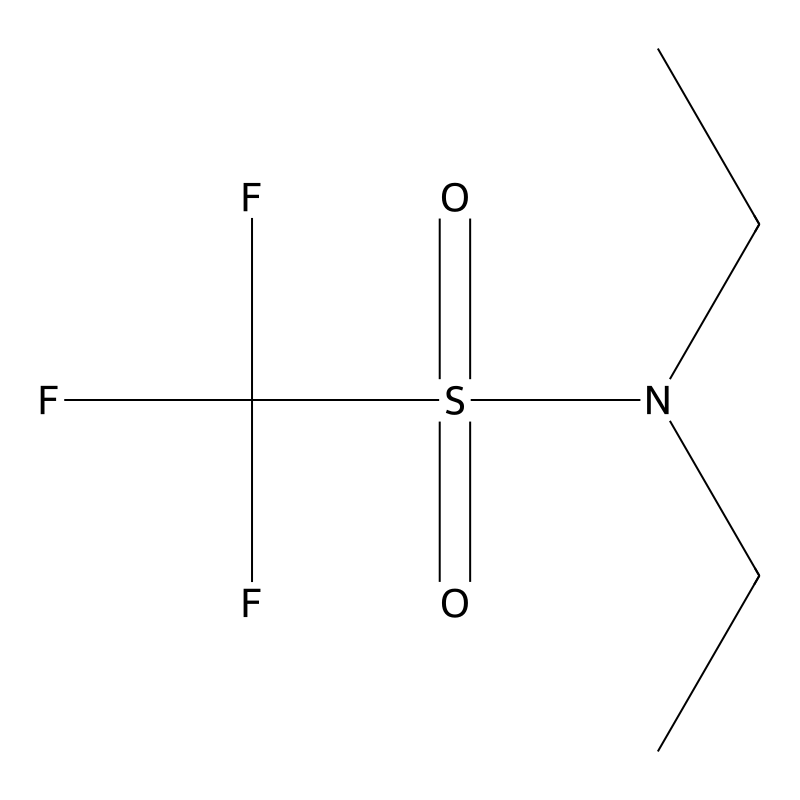

N,N-diethyl-1,1,1-trifluoromethanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N-diethyl-1,1,1-trifluoromethanesulfonamide is a fluorinated organic compound characterized by the presence of a trifluoromethanesulfonyl group. Its molecular formula is CHFNOS, and it features a sulfonamide functional group, which imparts significant reactivity and versatility in synthetic applications. This compound is recognized for its role as a reagent in organic synthesis, particularly in the production of fluorinated compounds due to the electronegative trifluoromethyl group which enhances its electrophilic character .

- Potential applications based on structure: The presence of the trifluoromethanesulfonamide group (also known as the triflamide group) suggests N,N-diethyl-1,1,1-trifluoromethanesulfonamide may possess properties useful in medicinal chemistry or materials science. Trifluoromethanesulfonamides can act as hydrogen bond acceptors and can participate in various ionic interactions, making them valuable functional groups in molecule design [].

- Condensation Reactions: It can undergo two- and three-component condensations with amides and aldehydes, facilitating the formation of complex organic structures .

- Reactions with Nucleophiles: The sulfonamide group allows for nucleophilic attack, leading to the formation of new bonds with various nucleophiles such as amines and alcohols .

- Decomposition Reactions: Under certain conditions, it can decompose to yield trifluoromethanesulfonic acid and other by-products .

Synthesis of N,N-diethyl-1,1,1-trifluoromethanesulfonamide typically involves several methods:

- Direct Fluorination: This method employs fluorinating agents to introduce trifluoromethyl groups onto existing sulfonamide structures.

- Alkylation Reactions: The compound can be synthesized through alkylation of 1,1,1-trifluoromethanesulfonamide with diethylamine under controlled conditions .

- Multi-step Synthesis: Involves the preparation of intermediate compounds that are subsequently converted into N,N-diethyl-1,1,1-trifluoromethanesulfonamide through a series of reactions.

N,N-diethyl-1,1,1-trifluoromethanesulfonamide is primarily utilized in:

- Organic Synthesis: As a reagent for synthesizing fluorinated organic compounds.

- Pharmaceutical Development: It serves as an intermediate in the production of various pharmaceuticals due to its unique chemical properties.

- Material Science: Its fluorinated nature makes it valuable in developing materials with specific chemical resistances and properties .

Interaction studies involving N,N-diethyl-1,1,1-trifluoromethanesulfonamide focus on its reactivity with various nucleophiles and electrophiles. These studies reveal insights into its potential applications in drug design and development. For instance:

- Nucleophilic Substitution Reactions: Investigations into how this compound reacts with different nucleophiles can inform its utility in synthesizing biologically active molecules.

- Reactivity with Amines: The interaction with primary and secondary amines has been studied to explore pathways for creating novel sulfonamide derivatives .

Several compounds share structural similarities with N,N-diethyl-1,1,1-trifluoromethanesulfonamide. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-dimethyl-1,1,1-trifluoromethanesulfonamide | Contains dimethyl groups instead of diethyl | Generally exhibits different solubility properties |

| N-benzyl-N-phenyl-1,1,1-trifluoromethanesulfonamide | Aromatic substituents present | Potentially different biological activity due to aromaticity |

| N,N-dialkyl perfluoroalkanesulfonamides | Varies by alkyl chain length | Unique properties based on perfluoroalkyl substitutions |

N,N-diethyl-1,1,1-trifluoromethanesulfonamide stands out due to its specific combination of diethyl groups and trifluoromethanesulfonyl functionality, which enhances its reactivity and application potential compared to similar compounds.